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molecular formula C8H17BrO B8453228 6-Bromo-2,2-dimethyl-1-hexanol

6-Bromo-2,2-dimethyl-1-hexanol

Cat. No. B8453228
M. Wt: 209.12 g/mol
InChI Key: AKVIDXHKYFQGTQ-UHFFFAOYSA-N
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Patent
US06506799B1

Procedure details

In a 1-L 3-neck round-bottomed flask fitted with condenser, dropping funnel pressure equalizer and magnetic stirrer were placed dry benzene (300 ml) and 6-bromo-2,2-dimethylhexanoate (40 g, 0.159 mol) under argon. To this solution, DIBAL (400 ml as a 1M solution in hexane) was added over 45 min at room temperature, via a syringe. During the addition, the temperature rose to ca. 50° C., and when the exothermic reaction ceased, the mixture was heated to 50˜60° C. for an additional 4 hrs. The reaction mixture was allowed to reach room temperature and stir overnight. The resulting mixture was treated with water (ca. 50 ml) under vigorous stirring, while cooling in an ice-bath. Diethyl ether (200 ml) was added to facilitate the stirring. The ice bath was removed when no more evolution of gas occurred. The reaction product, as a white sludge, was filtered through a fritted glass funnel and the filtrate was evaporated under vacuum. CHCl3 (ca. 300 ml) was added to the resulting residue and the resulting solution was washed with saturated aqueous NHCl4 (200 ml) and brine (200 ml), then dried (MgSO4). The solvent was evaporated under vacuum, to provide 27.30 g (82.2% yield) of the above-titled compound: 1H NMR CDCl3, δ (ppm): 3.38 (t, J=7.4 Hz, 2H), 3.50-3.40 (brs, 1H, OH), 3.22 (d, J=5.6 Hz, 2H), 1.85 (qv, J=7.4 Hz, 2H), 1.50-1.35 (m, 2H), 1.30-1.20 (m, 2H), 0.85 (s, 6H). 13C NMR CDCl3, δ (ppm): 71.4, 37.5, 34.9; 33.9, 33.4, 23.7, 22.4.
Quantity
300 mL
Type
reactant
Reaction Step One
Name
6-bromo-2,2-dimethylhexanoate
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
82.2%

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:17])([CH3:16])[C:13]([O-])=[O:14].CC(C[AlH]CC(C)C)C.O>CCCCCC.C(OCC)C>[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:17])([CH3:16])[CH2:13][OH:14]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
6-bromo-2,2-dimethylhexanoate
Quantity
40 g
Type
reactant
Smiles
BrCCCCC(C(=O)[O-])(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-L 3-neck round-bottomed flask fitted with condenser
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
rose to ca. 50° C.
CUSTOM
Type
CUSTOM
Details
when the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 50˜60° C. for an additional 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed when no more evolution of gas
FILTRATION
Type
FILTRATION
Details
The reaction product, as a white sludge, was filtered through a fritted glass funnel
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
ADDITION
Type
ADDITION
Details
CHCl3 (ca. 300 ml) was added to the resulting residue
WASH
Type
WASH
Details
the resulting solution was washed with saturated aqueous NHCl4 (200 ml) and brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCCCC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 82.2%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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